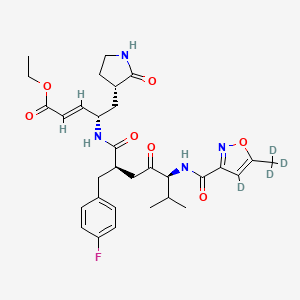
Rupintrivir-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rupintrivir-d4 is a deuterated analog of Rupintrivir, a peptidomimetic antiviral drug. Rupintrivir acts as a 3C and 3CL protease inhibitor and was initially developed for the treatment of rhinoviruses. It has also been investigated for its potential to treat other viral diseases, including those caused by picornaviruses, norovirus, and coronaviruses .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rupintrivir involves multiple steps, starting with the use of three amino acids: L-glutamic acid, D-4-fluorophenylalanine, and L-valine. The key fragment, ketomethylene dipeptide isostere, is constructed using the valine derivative and phenylpropionic acid derivative. This is followed by coupling with a lactam derivative and an isoxazole acid chloride to yield Rupintrivir .
Industrial Production Methods
Industrial production methods for Rupintrivir-d4 would likely follow similar synthetic routes as Rupintrivir, with the incorporation of deuterium at specific positions to enhance its metabolic stability and pharmacokinetic properties. The exact industrial methods may vary based on the scale of production and specific requirements.
化学反応の分析
Types of Reactions
Rupintrivir-d4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.
科学的研究の応用
Rupintrivir-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protease inhibition and enzyme kinetics.
Biology: Investigated for its antiviral properties against various viruses, including rhinoviruses and coronaviruses.
Medicine: Potential therapeutic agent for treating viral infections.
Industry: Used in the development of antiviral drugs and as a reference compound in pharmaceutical research
作用機序
Rupintrivir-d4 exerts its effects by inhibiting the 3C protease (3CP) enzyme, which is central to rhinovirus replication. By binding to and inhibiting this enzyme, this compound prevents rhinovirus replication in cells of the respiratory tract, thereby stopping the development of cold symptoms .
類似化合物との比較
Similar Compounds
Lopinavir: Another protease inhibitor used in the treatment of viral infections.
Ritonavir: Often used in combination with other protease inhibitors to enhance their efficacy.
Remdesivir: A nucleoside analog that targets virus replication.
Uniqueness
Rupintrivir-d4 is unique due to its specific inhibition of the 3C protease enzyme, making it particularly effective against rhinoviruses and other viruses that encode 3C or 3C-like protease. Its deuterated form enhances its metabolic stability and pharmacokinetic properties, making it a valuable compound in antiviral research .
特性
分子式 |
C31H39FN4O7 |
|---|---|
分子量 |
602.7 g/mol |
IUPAC名 |
ethyl (E,4S)-4-[[(2R,5S)-5-[[4-deuterio-5-(trideuteriomethyl)-1,2-oxazole-3-carbonyl]amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate |
InChI |
InChI=1S/C31H39FN4O7/c1-5-42-27(38)11-10-24(16-21-12-13-33-29(21)39)34-30(40)22(15-20-6-8-23(32)9-7-20)17-26(37)28(18(2)3)35-31(41)25-14-19(4)43-36-25/h6-11,14,18,21-22,24,28H,5,12-13,15-17H2,1-4H3,(H,33,39)(H,34,40)(H,35,41)/b11-10+/t21-,22+,24+,28-/m0/s1/i4D3,14D |
InChIキー |
CAYJBRBGZBCZKO-FMUMRBLNSA-N |
異性体SMILES |
[2H]C1=C(ON=C1C(=O)N[C@@H](C(C)C)C(=O)C[C@@H](CC2=CC=C(C=C2)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)/C=C/C(=O)OCC)C([2H])([2H])[2H] |
正規SMILES |
CCOC(=O)C=CC(CC1CCNC1=O)NC(=O)C(CC2=CC=C(C=C2)F)CC(=O)C(C(C)C)NC(=O)C3=NOC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


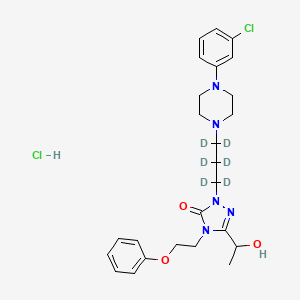


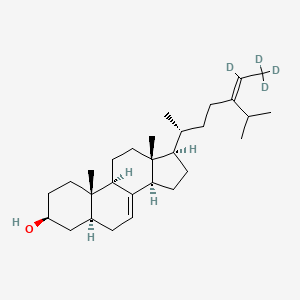
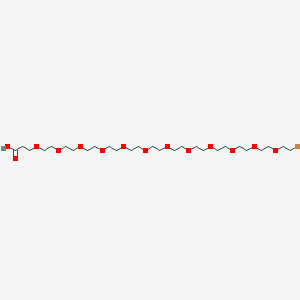
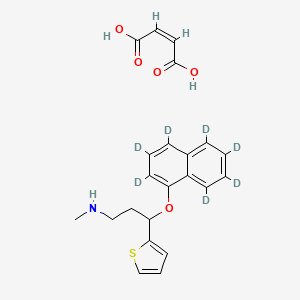
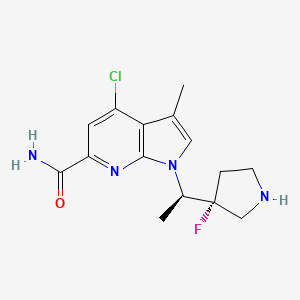
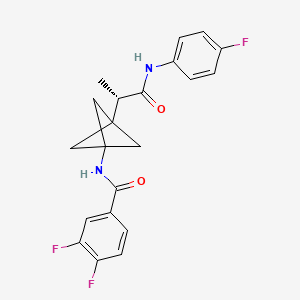
![2,2,2-trifluoro-N-[2-fluoro-3-methyl-4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]ethanesulfonamide](/img/structure/B12417964.png)
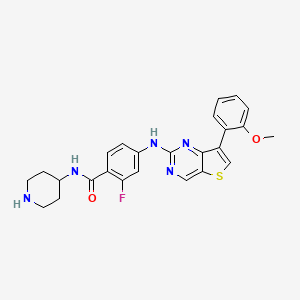
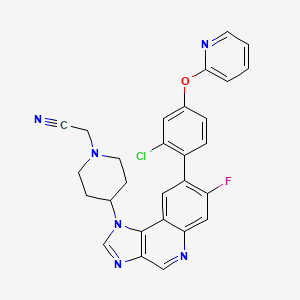


![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
